molecular formula C20H15ClN4O3 B5059448 3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid

3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid

Cat. No. B5059448
M. Wt: 394.8 g/mol
InChI Key: VLZXFRWRWFCOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like “3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid” often involves multi-step chemical reactions, starting from simpler precursors. For instance, compounds with similar structural features have been synthesized through reactions involving key intermediates like benzoyl pyrazoles and cyanoacetates, indicating the potential synthetic routes that could be adapted for this compound (Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to “3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid” has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies provide insights into the geometric parameters, including bond lengths and angles, and the overall conformation of the molecule. Structural elucidation is crucial for understanding the compound's reactivity and interaction with other molecules (Naveen et al., 2018).

Chemical Reactions and Properties

The reactivity of “3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid” can be inferred from related compounds, which participate in various chemical reactions, including condensation, cycloaddition, and nucleophilic substitution. These reactions are influenced by the compound's functional groups, such as the pyrazole ring and the cyanoethyl group (Rodríguez et al., 2022).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how “3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid” behaves under different conditions. Studies on similar compounds can provide valuable information on these properties, guiding the development of applications and handling of the compound (Okasha et al., 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are pivotal for the compound's applications in synthesis and material science. The presence of functional groups like the carboxylic acid moiety and the pyrazole ring significantly impacts these properties, as demonstrated in related research (Insuasty et al., 2001).

properties

IUPAC Name

3-[[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c21-15-7-5-13(6-8-15)18-17(12-25(24-18)10-2-9-22)19(26)23-16-4-1-3-14(11-16)20(27)28/h1,3-8,11-12H,2,10H2,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZXFRWRWFCOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)CCC#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.